N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a complex organic compound that features both an indole and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which are crucial in the structure of this compound . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under acidic conditions, sometimes with microwave irradiation to speed up the process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the indole ring.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several applications in scientific research:
Biology: This compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring is known to bind to various biological targets, influencing their activity. The acetylamino group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is unique due to the presence of both an indole ring and an acetylamino group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C19H18BrN3O2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(24)21-14-5-7-15(8-6-14)22-19(25)10-12-23-11-9-16-17(20)3-2-4-18(16)23/h2-9,11H,10,12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
NCNUYLDFEAWBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.